molecular formula C18H28 B14697706 bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene CAS No. 25190-87-8

bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene

Cat. No.: B14697706
CAS No.: 25190-87-8
M. Wt: 244.4 g/mol
InChI Key: GXXRDSJORVPUFQ-NGRWPUITSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene is a complex polymer known for its unique structural properties. This compound is a copolymer, meaning it is composed of multiple monomer units, which include bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene. The combination of these monomers results in a material with distinct physical and chemical characteristics, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene typically involves polymerization reactions. One common method is the coordination polymerization process, which uses transition metal catalysts such as Ziegler-Natta catalysts. The reaction conditions often include:

    Temperature: Typically ranges from 50°C to 100°C.

    Pressure: Can vary from atmospheric pressure to several atmospheres.

    Solvent: Non-polar solvents like hexane or toluene are often used.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. The process involves:

    Monomer Feed: Continuous feeding of the monomers (bicyclo[2.2.1]hepta-2,5-diene, ethene, 1,4-hexadiene, and 1-propene) into the reactor.

    Catalyst Addition: Introduction of the catalyst to initiate the polymerization.

    Polymerization: Maintaining optimal temperature and pressure to ensure efficient polymerization.

    Separation: The polymer is separated from the reaction mixture, often through precipitation or solvent evaporation.

    Purification: The polymer is purified to remove any residual monomers or catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the polymer chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated polymers.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance plastics and elastomers.

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to:

    Interact with Biological Molecules: The polymer can form complexes with proteins and other biomolecules, influencing their function.

    Pathway Modulation: It can modulate signaling pathways by interacting with cellular receptors or enzymes.

    Material Properties: The polymer’s mechanical and chemical properties make it suitable for various applications, from flexible materials to rigid structures.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ene
  • 5-Vinyl-2-norbornene
  • Dicyclopentadiene

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene stands out due to its:

  • Structural Diversity: The combination of different monomers provides a unique set of properties.
  • Versatility: It can be tailored for specific applications by adjusting the monomer ratios.
  • Performance: Exhibits superior mechanical and chemical properties compared to similar polymers.

This detailed overview provides a comprehensive understanding of bicyclo[2.2.1]hepta-2,5-diene, polymer with ethene, 1,4-hexadiene, and 1-propene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

25190-87-8

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene

InChI

InChI=1S/C7H8.C6H10.C3H6.C2H4/c1-2-7-4-3-6(1)5-7;1-3-5-6-4-2;1-3-2;1-2/h1-4,6-7H,5H2;3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b;6-4+;;

InChI Key

GXXRDSJORVPUFQ-NGRWPUITSA-N

Isomeric SMILES

CC=C.C/C=C/CC=C.C=C.C1C2C=CC1C=C2

Canonical SMILES

CC=C.CC=CCC=C.C=C.C1C2C=CC1C=C2

Origin of Product

United States

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